molecular formula C22H29N3O5 B12786360 Ninerafaxstat CAS No. 2254741-41-6

Ninerafaxstat

Número de catálogo: B12786360
Número CAS: 2254741-41-6
Peso molecular: 415.5 g/mol
Clave InChI: AGVJLPKGBKSLKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ninerafaxstat is a novel cardiac mitotrope developed for the treatment of cardiovascular diseases, particularly non-obstructive hypertrophic cardiomyopathy (nHCM). It is designed to enhance cellular energy metabolism by increasing the amount of energy produced per molecule of oxygen consumed, thereby improving myocardial metabolic efficiency .

Métodos De Preparación

The synthetic routes and reaction conditions for Ninerafaxstat are not extensively detailed in publicly available literature. it is known that the compound is produced through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods likely involve large-scale synthesis in pharmaceutical manufacturing facilities, ensuring high purity and consistency of the final product .

Análisis De Reacciones Químicas

Ninerafaxstat undergoes several types of chemical reactions, including:

    Oxidation: Partial inhibition of fatty acid oxidation.

    Reduction: Not commonly reported for this compound.

    Substitution: Specific details on substitution reactions are not available.

Common reagents and conditions used in these reactions include various oxidizing agents and controlled environmental conditions to ensure the stability and efficacy of the compound. The major products formed from these reactions are intermediates that contribute to the final active pharmaceutical ingredient .

Mecanismo De Acción

Ninerafaxstat acts as a partial fatty acid oxidation (pFOX) inhibitor. By inhibiting fatty acid oxidation, it shifts myocardial substrate utilization towards glucose oxidation. This shift generates more adenosine triphosphate (ATP) per unit of oxygen consumed, thereby increasing myocardial metabolic efficiency. The compound targets mitochondrial pathways involved in energy production, enhancing cardiac energetics and improving overall cardiac function .

Comparación Con Compuestos Similares

Ninerafaxstat is unique in its mechanism of action as a cardiac mitotrope. Similar compounds include:

    Trimetazidine: Another pFOX inhibitor used to treat angina pectoris.

    Ranolazine: Used to treat chronic angina by inhibiting late sodium current in cardiac cells.

    Perhexiline: A metabolic modulator that shifts myocardial metabolism from fatty acid to glucose oxidation.

This compound stands out due to its specific targeting of mitochondrial pathways and its potential to improve cardiac energetics more efficiently .

Propiedades

Número CAS

2254741-41-6

Fórmula molecular

C22H29N3O5

Peso molecular

415.5 g/mol

Nombre IUPAC

2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate

InChI

InChI=1S/C22H29N3O5/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17/h4-8,15H,9-14,16H2,1-3H3

Clave InChI

AGVJLPKGBKSLKF-UHFFFAOYSA-N

SMILES canónico

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.